7-Ethyl-3-phenyl-4H-chromen-4-one
Overview
Description
7-Ethyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its unique structure, which includes an ethyl group at the 7th position and a phenyl group at the 3rd position on the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-4H-1-benzopyran-4-one with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Ethyl-3-phenyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one: Known for its osteoblast-stimulating activity.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Exhibits antioxidant and anti-inflammatory properties.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Used in medicinal chemistry for its anti-cancer potential.
Uniqueness: 7-Ethyl-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
640275-87-2 |
---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
7-ethyl-3-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O2/c1-2-12-8-9-14-16(10-12)19-11-15(17(14)18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
XTTYKYIYVGMBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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